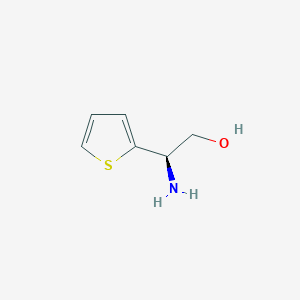

(2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol

Description

(2R)-2-Amino-2-(thiophen-2-yl)ethan-1-ol is a chiral β-amino alcohol characterized by a thiophene ring at the β-position and an (R)-configured stereocenter. The thiophene moiety introduces unique electronic and steric properties, distinguishing it from phenyl or heteroaryl-substituted analogs. Its synthesis often involves enzymatic catalysis or multi-step organic reactions, with enantioselectivity being a critical factor in optimizing yields and purity .

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

(2R)-2-amino-2-thiophen-2-ylethanol |

InChI |

InChI=1S/C6H9NOS/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m1/s1 |

InChI Key |

KLKQAOHZFHBEIQ-RXMQYKEDSA-N |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](CO)N |

Canonical SMILES |

C1=CSC(=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(thiophen-2-yl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.

Chiral Amino Alcohol Formation:

Reaction Conditions: Common reagents include reducing agents, catalysts, and solvents that facilitate the formation of the desired chiral center.

Industrial Production Methods

Industrial production methods may involve:

Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.

Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Including transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(thiophen-2-yl)ethanol is studied for its chiral properties and potential as a building block for more complex molecules.

Biology

In biology, it may be explored for its interactions with biological molecules and potential as a ligand in biochemical assays.

Medicine

In medicine, the compound could be investigated for its pharmacological properties and potential therapeutic applications.

Industry

In industry, ®-2-Amino-2-(thiophen-2-yl)ethanol may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(thiophen-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The substitution of the thiophene ring with other aryl or heteroaryl groups significantly alters the compound's physicochemical and biological properties. Key analogs include:

Key Observations :

- Thiophene vs. Phenyl : Thiophene’s sulfur atom confers greater polarizability and metabolic stability compared to phenyl groups, which may enhance binding to sulfur-interacting enzyme pockets .

- Electron-Withdrawing Groups : Chlorophenyl analogs (e.g., 3-chlorophenyl) improve yields in oxazole synthesis (up to 96%) by stabilizing reactive intermediates .

- Heterocyclic Variations : Furyl and thiazolyl substituents introduce distinct hydrogen-bonding capabilities, influencing solubility and target affinity .

Comparative Yields :

- Oxazole Formation: Amino alcohols with electron-withdrawing groups (e.g., 4-fluorophenyl) achieved oxazole yields up to 96%, while thiophene-containing analogs may require tailored conditions due to sulfur’s electronic effects .

Biological Activity

(2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol, a compound featuring a thiophene ring, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C6H9NOS and is characterized by the presence of an amino group and a thiophene moiety. Its structural features contribute to its biological activity, particularly in interactions with biological targets.

1. Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A series of derivatives related to thiophenes exhibited significant trypanocidal activity, with some compounds demonstrating IC50 values as low as 6.03 µM against the amastigote form of the parasite . The mechanism involves inhibition of cruzain, a cysteine protease critical for the parasite's lifecycle. For instance, derivative 8c showed potent inhibition with an IC50 of 2.4 µM, indicating strong potential for therapeutic applications in treating Chagas disease.

| Compound | IC50 (µM) | Target |

|---|---|---|

| 8c | 2.4 | Cruzain |

| 3b | 6.03 | Amastigote form |

| 4b | 9.7 | Amastigote form |

2. Antiviral Activity

Another area of investigation involves the compound's antiviral properties, particularly against SARS-CoV-2. High-throughput screening identified thiophene derivatives that inhibit the viral Mac1 protein, crucial for viral replication. The optimized compounds achieved IC50 values as low as 2.1 µM, showcasing selectivity for SARS-CoV-2 over other viruses .

The biological activity of (2R)-2-amino-2-(thiophen-2-yl)ethan-1-ol is attributed to its ability to interact with specific enzymes and receptors:

- Cruzain Inhibition : The compound's interaction with cruzain involves binding at subsites S1 and S2, leading to effective inhibition of the enzyme's proteolytic activity .

- Mac1 Interaction : Inhibition of Mac1 is facilitated through structural modifications that enhance binding affinity, demonstrating a structure-activity relationship (SAR) that can be exploited for drug design .

Case Study: Anti-Trypanosomal Activity

In a study evaluating various thiophene derivatives for anti-Trypanosomal activity, researchers synthesized multiple compounds and assessed their effects on both amastigote and trypomastigote forms of T. cruzi. The findings indicated that hydrophobic characteristics significantly influenced the compounds' efficacy.

Case Study: SARS-CoV-2 Inhibition

A separate investigation focused on optimizing thiophene-based inhibitors targeting SARS-CoV-2 Mac1 revealed that modifications to the core structure could enhance selectivity and potency. The study emphasized the importance of understanding molecular interactions to improve therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.